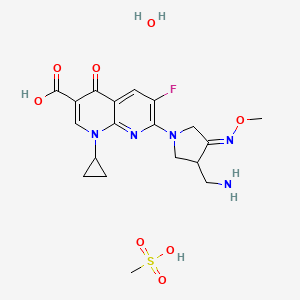
4-(4-Nitrostyryl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrostyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrostyryl)-N,N-diphenylaniline typically involves the reaction of 4-nitrobenzaldehyde with N,N-diphenylaniline in the presence of a base. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired stilbene compound . The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(4-Nitrostyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Reduction: 4-(4-Aminostyryl)-N,N-diphenylaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.
科学的研究の応用
4-(4-Nitrostyryl)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-(4-Nitrostyryl)-N,N-diphenylaniline depends on its specific application. In biological systems, it may interact with cellular components through its nitro and styryl groups, potentially affecting cellular pathways and molecular targets. The exact pathways and targets would vary based on the specific biological context and the compound’s modifications .
類似化合物との比較
Similar Compounds
4-(4-Nitrostyryl)pyridine: Similar in structure but contains a pyridine ring instead of an aniline group.
4,4’-Dinitrostilbene: Contains two nitro groups and is structurally related to stilbenes.
Combretastatin A-4: A stilbene derivative with significant biological activity, particularly as an anticancer agent.
Uniqueness
4-(4-Nitrostyryl)-N,N-diphenylaniline is unique due to its combination of a nitro group and a diphenylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and structural features can be leveraged for various purposes.
特性
分子式 |
C26H20N2O2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
4-[(E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c29-28(30)26-19-15-22(16-20-26)12-11-21-13-17-25(18-14-21)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H/b12-11+ |
InChIキー |
USFOFOYOBPDBAW-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


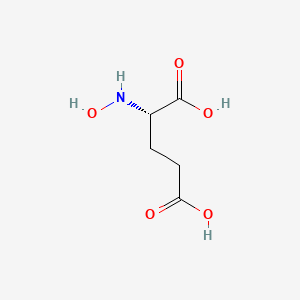
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
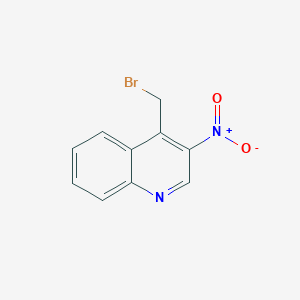
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
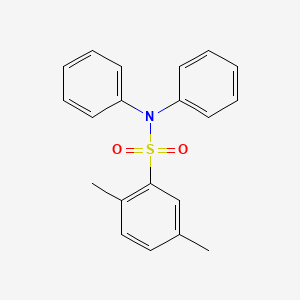
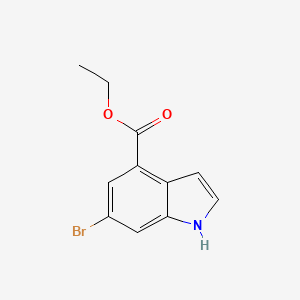
phosphanium chloride](/img/structure/B13148488.png)
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)




